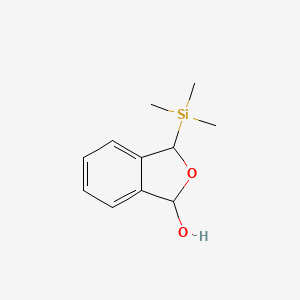
1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trimethylsilyl group attached to the isobenzofuranol core, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)- typically involves the reaction of isobenzofuranol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Isobenzofuranol+Trimethylsilyl chloride→1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)-+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.
Scientific Research Applications
1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Isobenzofuranol: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
Trimethylsilyl derivatives: Other compounds with trimethylsilyl groups attached to different cores, such as trimethylsilyl ethanol.
Properties
CAS No. |
501411-23-0 |
|---|---|
Molecular Formula |
C11H16O2Si |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
3-trimethylsilyl-1,3-dihydro-2-benzofuran-1-ol |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)11-9-7-5-4-6-8(9)10(12)13-11/h4-7,10-12H,1-3H3 |
InChI Key |
DSLKTJABCPOLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1C2=CC=CC=C2C(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















